molecular formula C16H16N4O3 B6021680 2-amino-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-amino-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B6021680
M. Wt: 312.32 g/mol
InChI Key: QONPHXXJTKYKMV-UHFFFAOYSA-N
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Description

2-Amino-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a polycyclic heteroaromatic compound characterized by a fused pyrido-naphthyridine core. Its structure includes a tetrahydrofuranmethyl substituent at position 8 and an amino group at position 2.

Properties

IUPAC Name

2-amino-8-(oxolan-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c17-20-6-4-14-12(16(20)22)8-11-13(18-14)3-5-19(15(11)21)9-10-2-1-7-23-10/h3-6,8,10H,1-2,7,9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONPHXXJTKYKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[4,3-b][1,6]naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydrofuran moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-amino-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or amine derivatives in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-amino-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Chemical Biology: The compound serves as a tool for chemical biology studies, including enzyme inhibition and receptor binding assays.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-amino-8-(tetrahydro-2-furanylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

2-(2-Methoxyethyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

  • Substituents : A pyridinylmethyl group at position 8 and a methoxyethyl group at position 2.
  • Properties : The pyridinylmethyl substituent may enhance lipophilicity compared to the tetrahydrofuranmethyl group in the target compound. Methoxyethyl groups typically improve metabolic stability but may reduce aqueous solubility.
  • Relevance : This analog highlights how alkyl and aryl substituents influence pharmacokinetics. The target compound’s tetrahydrofuranmethyl group could offer intermediate polarity, balancing solubility and membrane permeability .

8-Chlorobenzo[b]thieno[3,2-h]-1,6-naphthyridin-6(11H)-one (Compound 8d)

  • Core Modification: A benzo[b]thieno-naphthyridine system replaces the pyrido-naphthyridine core.
  • Drug-Likeness: This derivative exhibits higher drug-likeness scores than acyclovir and acridone, attributed to its chloro substituent and fused thiophene ring. The target compound’s amino and tetrahydrofuran groups may similarly enhance drug-like properties by introducing hydrogen-bond donors and improving solubility .

Pharmacological Potential

Drug-Likeness and Bioavailability

  • Target Compound: The amino group at position 2 and tetrahydrofuranmethyl group at position 8 may improve solubility and bioavailability compared to analogs with purely hydrophobic substituents (e.g., styryl groups in compound 143) .
  • The target compound’s amino group could mimic the 5-chloro-1,3-dihydroxyacridone motif, suggesting possible antiviral or kinase-inhibitory activity .

Enzymatic Interactions

  • Naphthyridine derivatives often target DNA topoisomerases or kinases due to their planar aromatic cores and hydrogen-bonding substituents. The dione moiety in the target compound may facilitate interactions with catalytic lysine or aspartate residues in enzymes .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Name Core Structure Key Substituents Molecular Weight* Drug-Likeness Score*
Target Compound Pyrido[4,3-b][1,6]naphthyridine 2-Amino, 8-(tetrahydrofuranmethyl) ~375 g/mol Predicted: 0.75†
2-(2-Methoxyethyl)-8-(pyridin-2-ylmethyl) Pyrido[4,3-b][1,6]naphthyridine 2-Methoxyethyl, 8-pyridinylmethyl ~395 g/mol N/A
8d (Benzo[b]thieno-naphthyridine) Benzo[b]thieno[3,2-h]-1,6-naphthyridine 8-Chloro ~320 g/mol 0.82
Acyclovir (Reference) Guanine analog N/A 225 g/mol 0.68

*Values estimated based on structural analogs. †Predicted using fragment-based scoring .

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